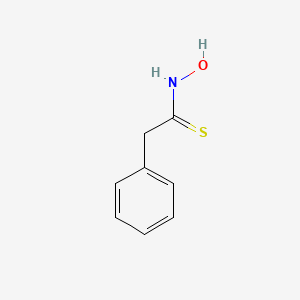
Phenylthioacetohydroximic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylthioacetohydroximic acid is an organosulfur compound and a member of acetohydroximates. It is a conjugate acid of a phenylthioacetohydroximate.
Aplicaciones Científicas De Investigación
Environmental Impact and Plant Uptake
Phenylthioacetohydroximic acid has been identified as a significant metabolite in environmental studies, particularly in the context of plant interactions with biocides. Research by Muerdter et al. (2022) found that this compound, along with other metabolites, was significantly increased in Arabidopsis thaliana when exposed to isothiazolinone biocides like benzisothiazolinone (BIT). This study highlights the environmental significance of phenylthioacetohydroximic acid, demonstrating its role in plant biology and its potential impact on the environmental fate of stormwater compounds (Muerdter, Powers, Chowdhury, Mianecki, & LeFevre, 2022).
Fungicidal Properties
In agricultural and botanical research, phenylthioacetohydroximic acid has been explored for its fungicidal properties. A study by Zayed, Mostafa, and Farghaly (1966) synthesized (phenylthio)acetohydroxamic acids and tested them against various fungi. They found that these compounds, including phenylthioacetohydroximic acid, possessed notable fungicidal properties, suggesting their potential use in protecting crops and controlling fungal growth (Zayed, Mostafa, & Farghaly, 1966).
Biochemical and Pharmacological Research
While direct studies on phenylthioacetohydroximic acid are limited, its structural analogs and derivatives have been the subject of various biochemical and pharmacological investigations. For example, phenylbutyrate, a compound structurally related to phenylthioacetohydroximic acid, has been studied for its therapeutic applications in disorders like urea cycle disorders, maple syrup urine disease, and type 2 diabetes (Ferriero et al., 2013; Brunetti‐Pierri et al., 2011; Özcan et al., 2006). These studies provide indirect insights into the potential biochemical pathways and mechanisms that phenylthioacetohydroximic acid might influence.
Propiedades
Número CAS |
10593-79-0 |
|---|---|
Fórmula molecular |
C8H9NOS |
Peso molecular |
167.23 g/mol |
Nombre IUPAC |
N-hydroxy-2-phenylethanethioamide |
InChI |
InChI=1S/C8H9NOS/c10-9-8(11)6-7-4-2-1-3-5-7/h1-5,10H,6H2,(H,9,11) |
Clave InChI |
IHTJGIKQNHDTSX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=S)NO |
SMILES canónico |
C1=CC=C(C=C1)CC(=S)NO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



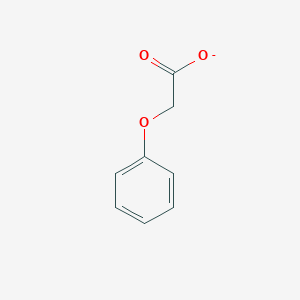
![5-[(3-Methylphenoxy)methyl]-3-[4-(1-pyrrolyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1228836.png)
![N,N-diethyl-5-nitro-2-[(2-oxo-3-indolyl)hydrazo]benzenesulfonamide](/img/structure/B1228839.png)
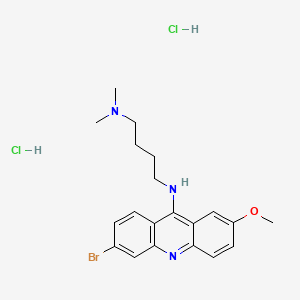
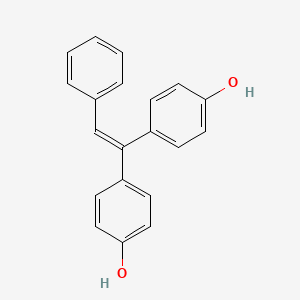
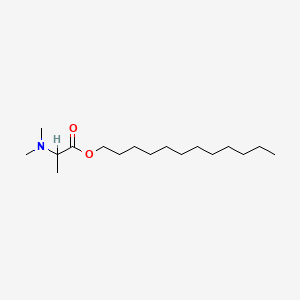
![3-[(3S,5R,8R,9S,10S,13R,17R)-3-[(2R,3R,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1228844.png)
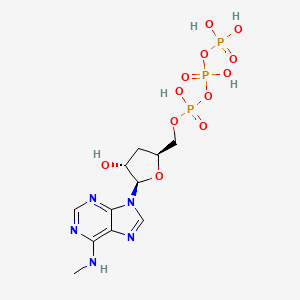
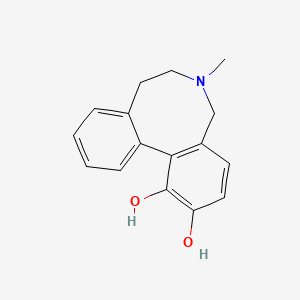
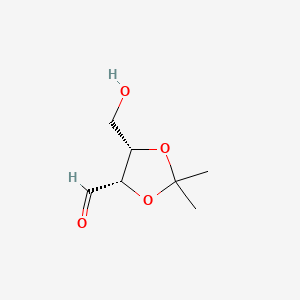
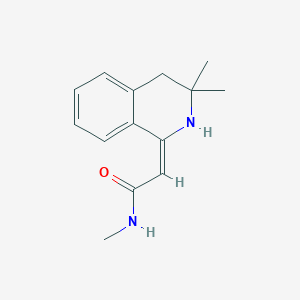
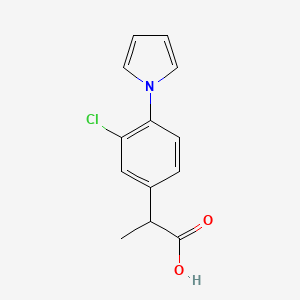
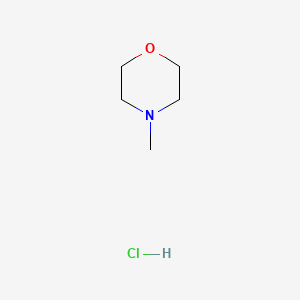
![6-Amino-2-[[3-amino-2-[[3-[[3-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-hydroxypropanoyl]amino]propanoyl]amino]-9-[[2-[3-[4-(diaminomethylideneamino)butylamino]propylamino]-2-oxoethyl]amino]-7-hydroxy-9-oxononanoic acid](/img/structure/B1228858.png)